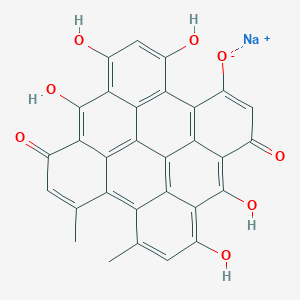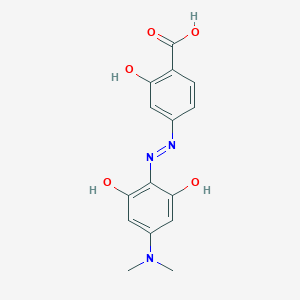
4-(4-Fluoro-2-hydroxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-2-hydroxyphenyl)picolinic acid, or 4-FHPPA for short, is a fluorinated picolinic acid derivative that has been studied for its potential applications in scientific research. 4-FHPPA has a wide variety of applications, ranging from its use as a fluorescent label in biochemical assays to its potential use as a therapeutic agent.
Mécanisme D'action
The exact mechanism of action of 4-FHPPA is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are important mediators of inflammation, and by inhibiting the production of these molecules, 4-FHPPA may be able to reduce inflammation. Additionally, 4-FHPPA may also act as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 4-FHPPA may be able to induce the expression of genes involved in apoptosis, or programmed cell death, which may explain its anti-cancer properties.
Biochemical and Physiological Effects
4-FHPPA has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-FHPPA is able to inhibit the production of prostaglandins, which in turn reduces inflammation. Additionally, 4-FHPPA has been found to inhibit the activity of HDAC, which can lead to the induction of apoptosis in cancer cells. In vivo studies have demonstrated that 4-FHPPA is able to reduce inflammation in mouse models of colitis, and that it is able to reduce tumor growth in mouse models of prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-FHPPA has a number of advantages and limitations for lab experiments. One advantage of 4-FHPPA is that it is relatively easy to synthesize and use in a variety of assays. Additionally, 4-FHPPA is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to the use of 4-FHPPA in lab experiments. For example, it has been found to be toxic at high concentrations, and it can be difficult to accurately measure its concentration in solution.
Orientations Futures
There are a number of potential future directions for the use of 4-FHPPA. One potential application is its use as an imaging agent, as its fluorescent properties make it an ideal candidate for imaging applications. Additionally, 4-FHPPA could be explored further for its potential use as a therapeutic agent, as its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of various diseases. Additionally, further research could be done to better understand the mechanism of action of 4-FHPPA, as this could lead to the development of more effective therapeutic agents. Finally, 4-FHPPA could also be explored as a potential biomarker, as its fluorescent properties make it an ideal candidate for the detection of various diseases.
Méthodes De Synthèse
The synthesis of 4-FHPPA is relatively straightforward and can be achieved via the reaction of 4-fluoro-2-hydroxyphenylacetic acid and picolinic acid. The reaction is carried out in aqueous solution, and the resulting product is a white crystalline powder with a melting point of approximately 125°C. The reaction can be carried out in a variety of solvents, including dimethyl sulfoxide, dimethylformamide, and acetonitrile.
Applications De Recherche Scientifique
4-FHPPA has a wide variety of applications in scientific research. It has been used as a fluorescent label in biochemical assays, such as in the detection of DNA and protein targets. It has also been used as a fluorescent dye for imaging applications, such as in cell culture and in vivo imaging. Additionally, 4-FHPPA has been investigated for its potential use as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
4-(4-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-1-2-9(11(15)6-8)7-3-4-14-10(5-7)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKDQUVQLUWWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-2-hydroxyphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4,4,4-trifluoro-1-(2-thienyl-1,3-butanedionato]zinc TMEDA adduct, 99%](/img/structure/B6299588.png)
![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)



![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)






